2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine
Description
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H18N2/c1-10-5-4-7-12(10)14-9-11-6-2-3-8-13-11/h2-3,6,8,10,12,14H,4-5,7,9H2,1H3 |
InChI Key |
BTKQSQMIGNEMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation or functionalization of the cyclopentane ring with a methyl substituent.
- Introduction of the amine group at the 1-position.
- Attachment of the pyridin-2-ylmethyl substituent via reductive amination or alkylation.
The synthetic routes vary depending on the starting materials and desired purity, but reductive amination is a common key step.
Detailed Synthetic Routes
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 2-methylcyclopentan-1-one or 2-methylcyclopentan-1-amine | Starting from cyclopentanone derivatives; methylation via alkylation or other methods | Variable | Methylation at C-2 position is critical for regioselectivity |
| 2 | Reductive amination with 2-picolylamine (pyridin-2-ylmethylamine) | Sodium cyanoborohydride (NaBH3CN), methanol, acetic acid, room temperature | 70-80% | Controls pH to stabilize imine intermediate; mild conditions favor selectivity |
| 3 | Alternative alkylation of 2-methylcyclopentan-1-amine with 2-(bromomethyl)pyridine | Potassium carbonate (K2CO3), dimethylformamide (DMF), 80°C, 12 hours | 65-75% | Requires careful temperature control to avoid side reactions |
| 4 | Purification | Column chromatography (silica gel), recrystallization | - | Ensures high purity for characterization and application |
Representative Reaction Scheme
$$
\text{2-methylcyclopentanone} + \text{2-picolylamine} \xrightarrow[\text{AcOH}]{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine}
$$
- The ketone and amine form an imine intermediate.
- Sodium cyanoborohydride selectively reduces the imine to the secondary amine.
- Reaction is typically performed at room temperature under inert atmosphere to prevent oxidation.
$$
\text{2-methylcyclopentan-1-amine} + \text{2-(bromomethyl)pyridine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 80^\circ C} \text{2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine}
$$
- Nucleophilic substitution of the bromide by the amine.
- Base (K2CO3) scavenges HBr formed.
- Requires elevated temperature and prolonged reaction time.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Solvent | Methanol (MeOH), DMF | Polar solvents favor imine formation and nucleophilic substitution |
| Temperature | 20–80 °C | Higher temperatures increase reaction rate but may cause side reactions |
| pH | Slightly acidic (pH ~5) for reductive amination | Stabilizes imine intermediate, improves selectivity |
| Reaction Time | 12–24 hours | Sufficient for complete conversion |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selective for imine reduction, mild and safe |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for methyl group (δ 1.2–1.4 ppm), methylene bridge (δ 2.6–3.0 ppm), and pyridine aromatic protons (δ 8.1–8.6 ppm).
- ^13C NMR confirms quaternary carbons of cyclopentane and aromatic carbons of pyridine.
-
- Electrospray ionization (ESI) positive mode shows molecular ion peak [M+H]^+ at m/z consistent with C13H18N2 (exact mass 210.36 g/mol).
-
- High-performance liquid chromatography (HPLC) confirms >95% purity after purification.
Research Findings and Notes
- The reductive amination method is favored for its mild conditions and high selectivity, minimizing side products.
- Alkylation methods require careful control of temperature and base to avoid over-alkylation or decomposition.
- The choice of solvent and pH is critical to optimize imine formation and reduction steps.
- Purification by column chromatography and recrystallization is essential to obtain analytically pure compound suitable for biological testing.
- The compound’s stability under ambient conditions facilitates handling and storage.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | 2-methylcyclopentanone + 2-picolylamine | NaBH3CN, AcOH, MeOH | Room temp, mild acid | High selectivity, mild conditions | Requires careful pH control |
| Alkylation | 2-methylcyclopentan-1-amine + 2-(bromomethyl)pyridine | K2CO3, DMF | 80 °C, 12 h | Straightforward, scalable | Higher temp may cause side reactions |
| Multi-step Synthesis (from camphor derivatives) | Chiral precursors | Various reducing agents (NaBH3CN, LAH) | Reflux, multiple steps | Access to chiral analogs | More complex, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders
- Recent studies have indicated that compounds similar to 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine may exhibit activity against neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Research into structure-activity relationships (SAR) has identified potential targets for treatment, including NF-kB pathways, which are critical in neuroinflammatory processes .
-
Cancer Treatment
- The compound's structural analogs have been investigated for their efficacy as inhibitors of various kinases involved in cancer progression. For instance, small-molecule inhibitors targeting Aurora kinases have shown promise against multidrug-resistant cancer cell lines, highlighting the importance of similar compounds in oncological research .
-
Pain Management
- The exploration of small-molecule inhibitors for adapter protein-2 associated kinase 1 (AAK1) has opened avenues for developing treatments for neuropathic pain. Such inhibitors are crucial in managing chronic pain conditions, showcasing the therapeutic potential of compounds like 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine .
Research Case Studies
Synthesis and Development
The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine typically involves multi-step organic reactions that allow for the introduction of the pyridine moiety and cyclopentane framework. Understanding these synthetic pathways is vital for developing derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl moiety can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s amine group can participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine-Based Substituents
(a) 2-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine (CAS 1341517-01-8)
- Molecular Formula : C₁₄H₂₂N₂
- Molecular Weight : 218.34 g/mol
- Key Differences: The pyridine moiety is connected via an ethyl linker (-CH₂CH₂-) instead of a methyl group (-CH₂-).
- Applications : Like the target compound, this analogue is cataloged as a building block for organic synthesis, suggesting roles in drug discovery .
(b) N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ⁵-phosphanyl]methyl}-pyridin-2-amine
- Molecular Formula : C₃₅H₃₀N₄P₂
- Molecular Weight : 584.6 g/mol
- Key Differences: Incorporates diphenylphosphine groups and a more complex iminopyridine backbone. The bulky phosphine substituents and extended conjugation alter electronic properties, making it suitable for catalytic or metal-coordination applications .
- Structural Insights : Single-crystal X-ray studies reveal a distorted tetrahedral geometry around phosphorus atoms, with intermolecular interactions stabilizing a 3D framework .
Cyclopentane- and Piperidine-Based Analogues
(a) N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine (Example 13)
(b) 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine
Aliphatic Tertiary Amines
Diisobutylamine
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
Research Findings and Implications
- Pyridine vs. Aliphatic Amines : Pyridine-containing compounds exhibit enhanced solubility in polar solvents compared to purely aliphatic amines like diisobutylamine, making them preferable in biological applications .
- Linker Length Effects : The ethyl linker in 2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous stability .
- Steric and Electronic Modifications : Bulky substituents (e.g., isopropyl in Example 13) or electron-withdrawing groups (e.g., chlorine in ) significantly alter reactivity and interaction profiles .
Biological Activity
2-Methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a pyridine moiety and an amine group. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer biology.
Research indicates that 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine may exhibit several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : The presence of the pyridine ring may facilitate interactions with neurotransmitter receptors, potentially offering neuroprotective benefits.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which is crucial for conditions such as arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Induced apoptosis in A2780 cells | |
| Neuroprotective | Reduced oxidative stress in neuronal cells | |
| Anti-inflammatory | Inhibited TNF-alpha production |
Detailed Study Outcomes
- Antitumor Studies : In vitro tests demonstrated that 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine significantly reduced cell viability in various cancer cell lines, including ovarian cancer (A2780). The compound's IC50 values were reported to be in the low micromolar range, indicating potent activity against tumor cells .
- Neuroprotection : In models of neurodegeneration, this compound was shown to protect against mitochondrial dysfunction and reduce reactive oxygen species (ROS) production. This suggests a role in mitigating oxidative stress-related neuronal damage .
- Anti-inflammatory Effects : Experimental data indicated that the compound could suppress pro-inflammatory cytokines in activated macrophages, highlighting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine is crucial for optimizing its efficacy:
- The pyridine moiety is essential for receptor binding and activity modulation.
- The cyclopentane ring contributes to the overall conformation necessary for biological interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
